molecular formula C20H23N5O3 B2750244 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-34-9

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2750244
CAS No.: 877810-34-9
M. Wt: 381.436
InChI Key: JQKDKIQYVGHOEA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold with diverse substituents influencing biological activity. The structural features include:

  • 8-(4-Methoxyphenyl): A methoxy-substituted aromatic ring at position 8, which may enhance receptor binding via hydrophobic or π-π interactions.
  • 1,6,7-Trimethyl groups: Methyl substituents at positions 1, 6, and 7, likely improving metabolic stability and membrane permeability.
  • 3-Propyl chain: A short alkyl chain at position 3, balancing lipophilicity and solubility.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-7-9-15(28-5)10-8-14/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDKIQYVGHOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with a methoxyphenyl group that enhances its solubility and potential interactions with biological targets. Research indicates that it may serve as an inhibitor of specific enzymes and receptors, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

  • Molecular Formula: C20H23N5O3
  • Molecular Weight: 381.436 g/mol
  • IUPAC Name: 6-(4-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

The presence of the methoxy group is significant as it contributes to the compound's enhanced biological activity by improving its solubility and facilitating better interaction with biological targets .

Preliminary studies suggest that this compound interacts with various biological pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation: It may modulate Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response and inflammation .

Biological Activities

Research has identified several key biological activities associated with this compound:

Anti-inflammatory Activity

Studies indicate that the compound exhibits significant anti-inflammatory properties. It may act as a modulator of cytokine production through TLR activation. For instance:

  • Activation of TLR7/8 leads to increased production of inflammatory cytokines like TNF-α and IL-12 .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Its ability to inhibit specific cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .

Comparative Analysis with Similar Compounds

A comparative study highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,6,9-Trisubstituted Purine DerivativesSimilar purine core with different substituentsVaries; some exhibit anti-inflammatory properties
1,2,4-Triazolo[1,5-a]pyrimidinesDifferent heterocyclic structure but similar biological activitiesKnown for anti-inflammatory effects
8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSimilar imidazo-purine structure with different alkyl groupsPotential anticancer activity

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to others in its class .

Case Studies and Research Findings

Recent research has focused on elucidating the specific binding affinities and kinetic parameters associated with the interactions of this compound. A notable study demonstrated that derivatives of imidazoquinoline structures possess varying degrees of TLR7/8 agonistic activity based on their electronic configurations .

Additionally, ongoing studies aim to explore the therapeutic applications of this compound in treating inflammatory diseases and certain types of cancer. The findings suggest that further optimization of its structure could lead to more potent derivatives suitable for clinical application.

Scientific Research Applications

Overview

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopyrimidine class. Its unique structure and biological activity make it a significant candidate for various scientific research applications. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound has garnered attention for its potential biological activities, particularly in cancer research. It interacts with key enzymes in the folate pathway:

  • Dihydrofolate Reductase (DHFR) : Inhibition disrupts folate metabolism essential for DNA synthesis.
  • Thymidylate Synthase (TS) : Its inhibition can lead to cell cycle arrest.
  • Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Involved in purine biosynthesis.

These interactions suggest that the compound may induce apoptosis and S-phase arrest in tumor cells, making it a candidate for further investigation in anticancer therapies .

Medicine

The compound's inhibition of crucial enzymes positions it as a potential therapeutic agent. Research indicates that nonclassical antifolates like this compound are more lipophilic and may enter cells through passive diffusion. This property enhances its bioavailability and effectiveness against various cancer cell lines .

Industry

In industrial applications, this compound may be utilized in the development of new materials with specific chemical properties. Its unique structure can be leveraged in creating dyes or catalysts with improved performance characteristics.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies indicate that the compound effectively inhibits DHFR and TS activities in various tumor cell lines. The most potent inhibition observed was approximately 63% against DHFR .
  • Mechanistic Studies : Research has shown that the compound affects critical biochemical pathways involving folate metabolism and DNA synthesis. This action leads to significant cellular effects such as apoptosis induction .
  • Pharmacokinetic Analysis : Investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics due to its lipophilicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and pharmacological profiles:

Compound Name / ID Key Structural Differences vs. Target Compound Biological Targets / Activities Key Findings Reference ID
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(2-Aminophenyl) instead of 4-methoxyphenyl; 3-butyl vs. 3-propyl PPARɣ agonist Induces apoptosis in NSCLC cells via ROS, MMP collapse, and caspase-3 activation. EC₅₀ values in low micromolar range.
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-dione Piperazinylalkyl chain at position 8; dimethyl at 1,3 vs. trimethyl 5-HT1A/5-HT7 receptor partial agonist; antidepressant Superior brain penetration; antidepressant effect at 2.5 mg/kg in mice. Moderate α1-adrenolytic activity.
Compound 5 (Zagórska et al.): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl Dihydroisoquinolinylalkyl chain at position 8 5-HT1A receptor ligand; PDE4B/PDE10A inhibitor High 5-HT1A affinity (Ki < 10 nM); moderate PDE4B inhibition (IC₅₀ ~500 nM). Promising hybrid ligand for CNS disorders.
ALTA_2 : 8-(4-Hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(4-Hydroxybutyl); 7-phenyl vs. 7-methyl EphB4 kinase inhibitor Inhibition constant (Ki) of 2.7–2.9 μM; molecular weight 353 Da. Identified via computational library screening.
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-purine-dione Extended piperazinylpentyl chain at position 8 5-HT1A receptor agonist; antidepressant Most potent antidepressant in FST (2.5 mg/kg); anxiolytic effects observed. Moderate metabolic stability.

Structure-Activity Relationship (SAR) Insights

  • Position 8 Substitution :
    • Aromatic groups (e.g., 4-methoxyphenyl in the target compound) enhance receptor binding affinity compared to alkyl chains . For example, AZ-853’s piperazinylalkyl chain improves 5-HT1A selectivity but reduces metabolic stability vs. aryl groups .
    • Electron-donating groups (e.g., methoxy in the target compound) may improve CNS penetration compared to electron-withdrawing substituents (e.g., nitro groups in compounds) .
  • Position 3 Alkyl Chain :
    • Propyl vs. butyl (CB11): Shorter chains (e.g., propyl) may reduce off-target cytotoxicity while maintaining solubility .
  • Methylation Pattern :
    • Trimethylation at 1,6,7 (target compound) vs. dimethylation (AZ-853): Increased methylation correlates with enhanced metabolic stability but may reduce receptor subtype selectivity .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:
To verify structural integrity, employ a combination of spectroscopic and mass spectrometric methods:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions and aromaticity patterns .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for dione moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass matching within 3 ppm error) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction Path Search : Use software like GRRM or Gaussian to identify transition states and intermediates .
  • Solvent/Reagent Screening : Simulate solvent effects (e.g., ethanol vs. DMF) to predict yield improvements .
  • Machine Learning : Train models on existing imidazo-purine syntheses to predict optimal conditions (e.g., temperature, catalyst loadings) .
  • Energy Profile Analysis : Compare activation barriers for competing pathways (e.g., cyclization vs. byproduct formation) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Adhere to OSHA and institutional chemical hygiene plans:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis .
  • Spill Management : Absorb with vermiculite or sand, neutralize with weak bases (e.g., sodium bicarbonate), and dispose as hazardous waste .
  • Exposure Mitigation : Avoid skin contact (use ethanol for decontamination) and monitor for respiratory irritation .

Advanced: How can researchers resolve contradictions in reported catalytic activity data?

Methodological Answer:
Apply systematic validation frameworks:

  • Control Experiments : Replicate studies under identical conditions (e.g., pH, solvent purity) to isolate variables .
  • Statistical Design of Experiments (DoE) : Use factorial designs to quantify interactions between parameters (e.g., temperature vs. catalyst type) .
  • Cross-Lab Collaboration : Share raw data via platforms like ICReDD to benchmark reproducibility .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C) to track reaction pathways and intermediate stability .

Basic: What synthetic routes are documented, and what are their critical parameters?

Methodological Answer:
Key routes include:

  • Oxidative Cyclization : Use NaOCl in ethanol at RT for imidazo-purine ring closure (73% yield; monitor pH to avoid overoxidation) .
  • Multicomponent Reactions : Optimize stoichiometry (e.g., 1:1.2:1 ratio for amine, aldehyde, and purine precursors) and reflux in THF .
  • Purification : Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Advanced: How can QM/MM simulations enhance understanding of biological interactions?

Methodological Answer:
Combine quantum mechanics/molecular mechanics (QM/MM) for target-binding studies:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases or purinergic receptors) .
  • Free Energy Perturbation (FEP) : Calculate ΔG for substituent modifications (e.g., methoxy vs. ethoxy groups) to guide SAR .
  • Solvent Accessibility Maps : Identify hydrophobic pockets for propyl chain optimization using MD simulations (NAMD/GROMACS) .
  • In Silico Toxicity Screening : Predict metabolite formation (e.g., CYP450-mediated oxidation) with ADMET software .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways : Monitor via HPLC for hydrolysis (dione ring opening) or photodegradation under UV light .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated decomposition .
  • Container Material : Use amber glass vials to limit light exposure; avoid plasticizers in polypropylene .

Advanced: How to design experiments for assessing environmental toxicity?

Methodological Answer:
Follow OECD guidelines with modifications:

  • Aquatic Toxicity : Use Daphnia magna assays (LC50 determination) under OECD 202 protocols; account for metabolite bioaccumulation .
  • Soil Degradation : Conduct microcosm studies with GC-MS to track breakdown products (e.g., methoxyphenyl fragments) .
  • QSAR Modeling : Train models on ecotoxicological databases to predict persistence and bioaccumulation potential .

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